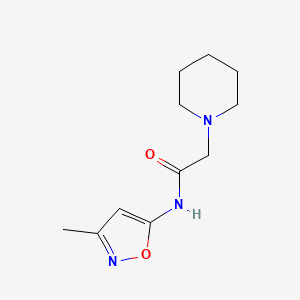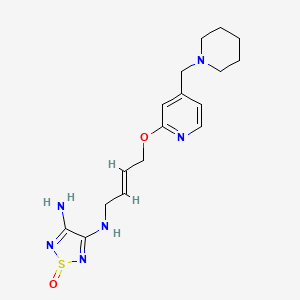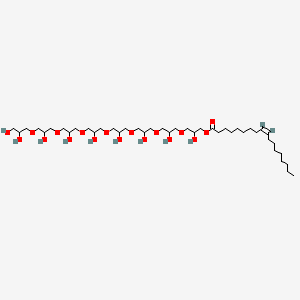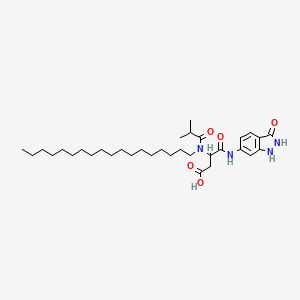
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring, a butyric acid moiety, and a long alkyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid typically involves multiple steps, including the formation of the indazole ring, the attachment of the butyric acid moiety, and the incorporation of the long alkyl chain. Common synthetic routes may include:
Formation of the Indazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butyric Acid Moiety: This can be achieved through esterification or amidation reactions.
Incorporation of the Alkyl Chain: This step may involve alkylation reactions using suitable alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds may include other indazole derivatives or butyric acid derivatives, such as:
Indazole Derivatives: Compounds with similar indazole ring structures.
Butyric Acid Derivatives: Compounds with similar butyric acid moieties.
Uniqueness
The uniqueness of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical and biological properties. This combination may allow the compound to interact with specific targets or exhibit unique reactivity compared to other similar compounds.
属性
CAS 编号 |
83929-67-3 |
|---|---|
分子式 |
C33H54N4O5 |
分子量 |
586.8 g/mol |
IUPAC 名称 |
3-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(33(42)25(2)3)29(24-30(38)39)32(41)34-26-20-21-27-28(23-26)35-36-31(27)40/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,41)(H,38,39)(H2,35,36,40) |
InChI 键 |
MLVDGWWNFLFGFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



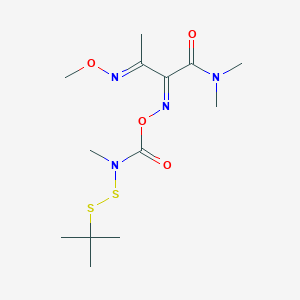
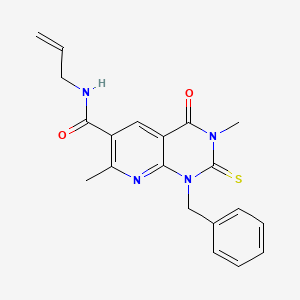

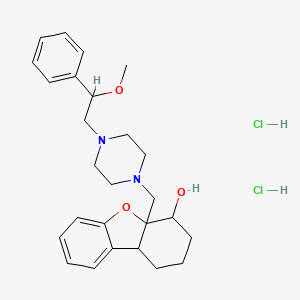
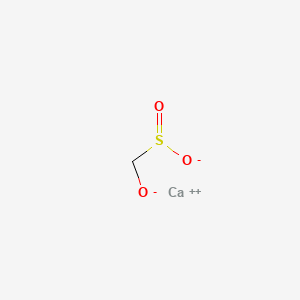
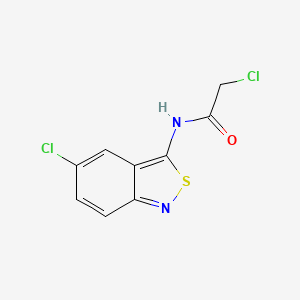
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

